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molecular formula C13H23NO3 B153369 Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate CAS No. 203662-51-5

Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate

Cat. No. B153369
M. Wt: 241.33 g/mol
InChI Key: BWHACQPKDGMQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265434B1

Procedure details

A dry round bottom flask was purged with nitrogen and charged with 1-t-butoxycarbonyl-4-piperidinone (20 g, 100 mmol), titanocene dichloride (1.2 g, 5 mmol) and zinc dust (7.8 g, 120 mmol) in 100 mL dry THF. Allyl bromide (11.3 mL, 130 mmol) was added and the mixture was stirred for 5 h at rt. The mixture was diluted with 700 mL EtOAc, washed with 2.0 M HCl (2×200 ML), 100 mL of sat'd NaCl, dried over MgSO4 and concentrated. Flash chromatography (650 g silica, 10/1 CH2Cl2/Et2O eluant) afforded 10.9 g (45%) of the title compound: 1H NMR (300 MHz) δ 1.4-1.6 (13H), 2.2-2.25 (d, 2H), 3.1-3.2 (m, 2H), 3.75-3.85 (m, 2H), 5.1-5.25 (m, 2H), 5.78-5.92 (m, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Quantity
7.8 g
Type
catalyst
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:15](Br)[CH:16]=[CH2:17]>C1COCC1.CCOC(C)=O.[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2].[Zn]>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][C:11]([CH2:17][CH:16]=[CH2:15])([OH:14])[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]
Name
Quantity
7.8 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
11.3 mL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
700 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry round bottom flask was purged with nitrogen
WASH
Type
WASH
Details
washed with 2.0 M HCl (2×200 ML), 100 mL of sat'd NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(O)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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